molecular formula C14H16N2O2 B8466648 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No. B8466648
M. Wt: 244.29 g/mol
InChI Key: RXAGUKFOTXBKKH-UHFFFAOYSA-N
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Patent
US03947445

Procedure details

Cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid (32.3 g, 0.123 mole) and acetic anhydride (160 ml) were heated together at 100°C for 45 minutes after all of the solid had dissolved. Removal of solvent in vacuo left a red-brown oil that was dissolved in a minimum amount of benzene. After removal of 2.0 g of unreacted cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid by filtration, the solution of desired product was chromatographed on 900 g alumina with benzene elution to give 13.2 g (44%) of pure, oily 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. Treatment of a sample with excess ethanolic hydrogen chloride in diethyl ether solution produced a hydrochloride salt, melting point 140°-170°C. A sample of the free base, melting point 73°-75°C, was subsequently obtained by slow crystallization from benzene.
Name
Cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C@H:5]1[N:9]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C@@H:8]([C:17]([OH:19])=O)[CH2:7][CH2:6]1)=[O:4]>C(OC(=O)C)(=O)C>[CH2:10]([N:9]1[CH:5]2[CH2:6][CH2:7][CH:8]1[C:17](=[O:19])[N:2]([CH3:1])[C:3]2=[O:4])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid
Quantity
32.3 g
Type
reactant
Smiles
CNC(=O)[C@@H]1CC[C@@H](N1CC1=CC=CC=C1)C(=O)O
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
Removal of solvent in vacuo
WAIT
Type
WAIT
Details
left a red-brown oil that
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in a minimum amount of benzene
CUSTOM
Type
CUSTOM
Details
After removal of 2.0 g of unreacted cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solution of desired product was chromatographed on 900 g alumina with benzene elution

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2C(N(C(C1CC2)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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